5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, an isopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the pyrazole ring through a chlorination reaction. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced at the 1st position of the pyrazole ring through a nucleophilic substitution reaction. This can be carried out using 2-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Isopropyl Group: The isopropyl group is introduced at the 3rd position of the pyrazole ring through an alkylation reaction. This can be achieved using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Aldehyde Group: The aldehyde group is introduced at the 4th position of the pyrazole ring through a formylation reaction. This can be carried out using reagents such as Vilsmeier-Haack reagent or N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up using industrial reactors and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also undergo reduction to form the corresponding alcohol.
Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: The major product of oxidation is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: The major product of reduction is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield the corresponding amine derivative.
Scientific Research Applications
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has various scientific research applications, including:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceutical agents. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding. Pyrazole derivatives have been shown to inhibit various enzymes such as cyclooxygenase and lipoxygenase.
Chemical Research: It is used as a building block in the synthesis of complex organic molecules. Pyrazole derivatives are valuable intermediates in the synthesis of heterocyclic compounds.
Industrial Applications: It is used in the production of agrochemicals and dyes. Pyrazole derivatives are known for their herbicidal and fungicidal activities.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors and modulate their signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but has a methyl group instead of an isopropyl group at the 3rd position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at the 4th position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound has a methanol group instead of an aldehyde group at the 4th position.
Uniqueness
The uniqueness of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, fluorophenyl, isopropyl, and aldehyde groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-9(7-18)13(14)17(16-12)11-6-4-3-5-10(11)15/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWEHGAJASCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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